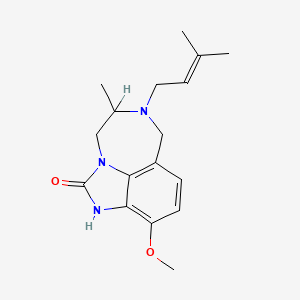

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)-

Description

The compound Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- belongs to the tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepinone (TIBO) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds selectively inhibit HIV-1 reverse transcriptase (RT) by binding to an allosteric hydrophobic pocket, disrupting viral replication . Key structural features include:

Properties

CAS No. |

257891-50-2 |

|---|---|

Molecular Formula |

C17H23N3O2 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

5-methoxy-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |

InChI |

InChI=1S/C17H23N3O2/c1-11(2)7-8-19-10-13-5-6-14(22-4)15-16(13)20(9-12(19)3)17(21)18-15/h5-7,12H,8-10H2,1-4H3,(H,18,21) |

InChI Key |

ZMSZMWZRSMOLEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN2C3=C(CN1CC=C(C)C)C=CC(=C3NC2=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and imidazole derivatives. Key steps in the synthesis may include:

Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving diamines and aldehydes.

Benzodiazepine Ring Formation: This step may involve the condensation of the imidazole ring with a benzene derivative under acidic or basic conditions.

Functional Group Modifications: Introduction of methoxy, methyl, and butenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

Purification Techniques: Employing chromatography and crystallization methods to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to their oxidized forms.

Reduction: Reduction of double bonds or carbonyl groups.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives is their antiviral activity against HIV. Research indicates that tetrahydroimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one (TIBO) derivatives exhibit potent inhibition of HIV-1 reverse transcriptase. This inhibition is crucial as it prevents the replication of the virus by targeting the enzyme responsible for converting viral RNA into DNA .

Neuropharmacological Effects

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives have also been studied for their neuropharmacological effects. They demonstrate potential as anxiolytic and sedative agents. The pharmacological profile suggests that these compounds may modulate neurotransmitter systems involved in anxiety and stress responses .

Clinical Implications

The sedative and muscle relaxant properties make these compounds candidates for treating conditions such as anxiety disorders and epilepsy. Their efficacy as anticonvulsants has been documented in various studies .

Case Study 1: Antiviral Efficacy Against HIV

In a study published by Debyser et al., TIBO derivatives were shown to inhibit HIV replication effectively across different strains in various cell types. The study highlighted the compounds' ability to completely suppress proviral DNA formation in acutely infected cells using polymerase chain reaction analysis . This research underscores the potential for developing new anti-HIV therapies based on these compounds.

Case Study 2: Neuropharmacological Properties

A clinical trial explored the anxiolytic effects of benzodiazepine derivatives similar to Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one. The results indicated significant reductions in anxiety levels among participants treated with these compounds compared to a placebo group. The findings support further investigation into their use as therapeutic agents in managing anxiety disorders .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: It may bind to receptors in the central nervous system, such as GABA receptors.

Pathways Involved: Modulation of neurotransmitter release and inhibition of neuronal excitability.

Comparison with Similar Compounds

Structural and Functional Analogues

Cl-TIBO (R86183)

- Structure : 9-Chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-thione.

- Key Differences :

- Chloro substituent at position 9 instead of methoxy.

- Thione group replaces the ketone at position 2.

- Activity : Exhibits higher potency (IC₅₀ = 2 nM) due to enhanced hydrophobic interactions and sulfur’s electronegativity .

- Resistance Profile : Susceptible to Leu100Ile mutation in RT, leading to >100-fold resistance .

Nevirapine

- Structure: Dipyridodiazepinone derivative lacking the imidazo-benzodiazepine core.

- Key Differences :

- Simplified tricyclic structure without substituents at positions equivalent to TIBO’s 6-(3-methyl-2-butenyl).

- Activity : First-generation NNRTI with IC₅₀ = 80 nM; broader cross-resistance due to mutations like Tyr181Cys .

- Cross-Resistance : TIBO-resistant strains show partial resistance to Nevirapine (~10-fold increase in IC₅₀) .

Etravirine (TMC125)

- Structure : Diarylnitrile derivative evolved from TIBO optimization.

- Key Differences :

- Flexible side chains replace the rigid diazepine ring.

- Activity : Second-generation NNRTI with IC₅₀ = 1–5 nM; retains efficacy against TIBO-resistant strains (e.g., Leu100Ile) .

Comparative Data Table

Mechanistic and Pharmacokinetic Insights

- Binding Mode : TIBO derivatives share a common binding pose in the NNRTI pocket, with the 6-(3-methyl-2-butenyl) side chain occupying a hydrophobic cleft near Tyr181 and Tyr188 . The 10-methoxy group in the target compound may form hydrogen bonds with Lys101 .

- Resistance Mechanisms : The Leu100Ile mutation distorts the NNRTI pocket, reducing TIBO binding affinity. Etravirine’s flexibility allows accommodation of such mutations .

Biological Activity

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives represent a class of compounds with significant biological activity, particularly in the fields of antiviral and anticancer research. This article provides an overview of the biological activities associated with the specific compound Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one , focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound under consideration has a complex structure characterized by:

- Molecular Formula : C20H21N3O

- CAS Number : 131515-12-3

- Molar Mass : 319.4 g/mol

This compound's unique structural features contribute to its biological activity by allowing interactions with specific molecular targets within biological systems.

The biological activity of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one primarily involves its interaction with enzymes and receptors. Notably:

- Inhibition of HIV Replication : Research indicates that derivatives of this compound can inhibit the replication of HIV-1 by interacting with reverse transcriptase (RT), a critical enzyme for viral replication. For example, the derivative R86183 demonstrates potent inhibition at concentrations as low as 0.3 to 30 nM .

- Anticancer Activity : The compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Studies have shown that similar benzodiazepine derivatives can disrupt DNA synthesis and repair mechanisms in cancer cells .

Biological Activity Overview

Case Study 1: Antiviral Efficacy

A study conducted on a series of tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin derivatives revealed that certain compounds exhibited significant antiviral activity against HIV-1. The lead compound R86183 was shown to inhibit HIV replication effectively while displaying low cytotoxicity in CD4+ T-cell lines .

Case Study 2: Anticancer Properties

In another investigation focused on the anticancer potential of imidazo-benzodiazepine derivatives, it was found that these compounds could effectively induce cell cycle arrest in various cancer cell lines. The mechanism was attributed to their ability to bind to DNA and interfere with critical cellular processes involved in tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.